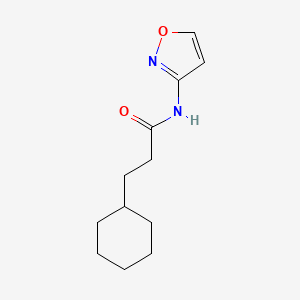![molecular formula C21H20ClFN2OS B4700060 N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(3-fluorophenyl)pentanamide](/img/structure/B4700060.png)
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(3-fluorophenyl)pentanamide
Descripción general
Descripción
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(3-fluorophenyl)pentanamide, also known as CP-47,497, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. This compound was first synthesized in the 1990s and has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(3-fluorophenyl)pentanamide acts as a potent agonist of the cannabinoid receptors, specifically CB1 and CB2. Activation of these receptors leads to a variety of physiological effects, including modulation of pain perception, regulation of appetite, and modulation of immune function. The exact mechanism of action of this compound is not fully understood, but it is thought to act by binding to the cannabinoid receptors and inducing a conformational change that leads to downstream signaling.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects, including modulation of pain perception, regulation of appetite, and modulation of immune function. In animal studies, this compound has been shown to reduce pain sensitivity and increase appetite. Additionally, this compound has been shown to modulate immune function by reducing inflammation and promoting wound healing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(3-fluorophenyl)pentanamide in lab experiments is its high potency and selectivity for the cannabinoid receptors. This allows for precise modulation of the endocannabinoid system and investigation of its role in various physiological processes. However, one limitation of using this compound is its potential for off-target effects, as it may interact with other receptors or signaling pathways.
Direcciones Futuras
There are many potential future directions for research involving N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(3-fluorophenyl)pentanamide. One area of interest is investigating the potential therapeutic applications of this compound, particularly in the treatment of pain and inflammation. Additionally, further investigation of the mechanisms of action of this compound could lead to the development of more selective and potent cannabinoid receptor agonists. Finally, research could also focus on the potential for this compound to interact with other receptors or signaling pathways, which could lead to the development of novel therapeutics for a variety of conditions.
Aplicaciones Científicas De Investigación
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(3-fluorophenyl)pentanamide has been used extensively in scientific research as a tool to study the endocannabinoid system and its role in various physiological processes. This compound has been shown to have high affinity for both CB1 and CB2 receptors, and has been used to investigate the effects of cannabinoid receptor activation on pain perception, appetite regulation, and immune function.
Propiedades
IUPAC Name |
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(3-fluorophenyl)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN2OS/c1-3-4-8-19(26)25(18-7-5-6-17(23)13-18)21-24-20(14(2)27-21)15-9-11-16(22)12-10-15/h5-7,9-13H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBXZGRARHNDHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(C1=CC(=CC=C1)F)C2=NC(=C(S2)C)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-5-{[(1-propyl-1H-benzimidazol-2-yl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4699990.png)
![1-(2-furylmethyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B4699998.png)
![2-(1-cyclopentyl-4-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4700005.png)


![3-[(4-isopropylbenzoyl)amino]-N-methylbenzamide](/img/structure/B4700033.png)
![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4700041.png)


![4-(1-piperidinylmethyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4700082.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 2-chlorobenzoate](/img/structure/B4700089.png)
![2-[(4-tert-butylphenyl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B4700091.png)


